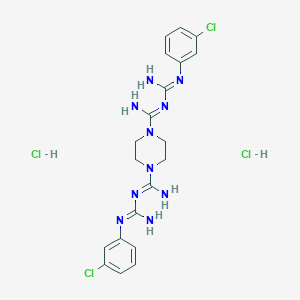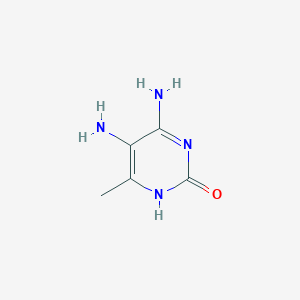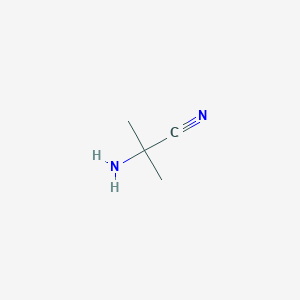![molecular formula C12H11NO5S B028594 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- CAS No. 105456-65-3](/img/structure/B28594.png)
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-, also known as ATS, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. ATS is a trihydroxybenzene derivative that contains a sulfonamide group, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its ability to inhibit the activity of COX-2 and lipoxygenase. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which also play a role in inflammation. By inhibiting the activity of these enzymes, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Oxidative damage has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments include its ability to inhibit the activity of COX-2 and lipoxygenase, its antioxidant and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-. One direction is to further investigate its potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease, which are also associated with oxidative damage and inflammation. Additionally, further research is needed to determine the safety and efficacy of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in humans, as well as its potential side effects.
Métodos De Síntesis
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can be synthesized using various methods, including the reaction of 1,3,5-benzenetriol with 4-aminobenzenesulfonamide in the presence of a catalyst. Another method involves the reaction of 1,3,5-benzenetriol with p-toluenesulfonyl chloride, followed by the reaction with 4-aminophenol. The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been achieved using a one-pot reaction involving 1,3,5-benzenetriol, 4-aminobenzenesulfonamide, and sodium hydride.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential applications in medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
105456-65-3 |
|---|---|
Nombre del producto |
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- |
Fórmula molecular |
C12H11NO5S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
Clave InChI |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



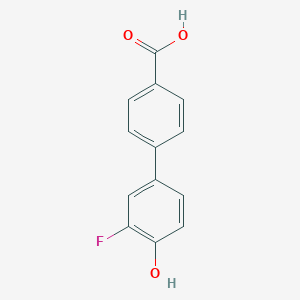
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
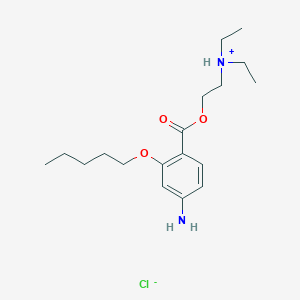
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
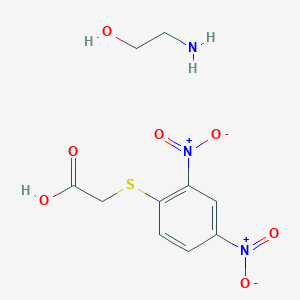
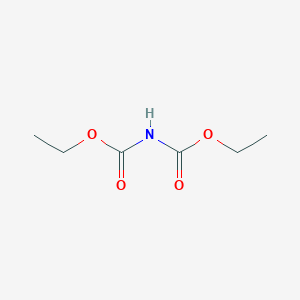
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)

